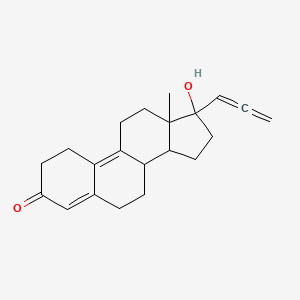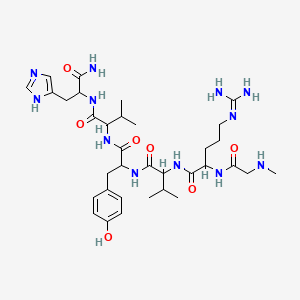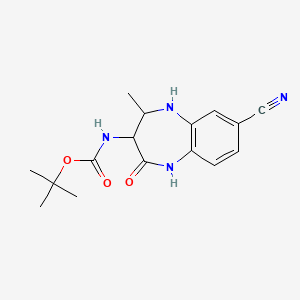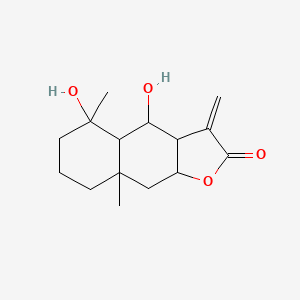
CID 21534796
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 21534796 es un compuesto químico con una estructura y propiedades únicas que lo hacen significativo en diversos campos científicos. Este compuesto es conocido por sus aplicaciones en química, biología, medicina e industria, lo que lo convierte en objeto de una amplia investigación e interés.
Métodos De Preparación
La síntesis de CID 21534796 implica varios pasos, que incluyen condiciones de reacción específicas y reactivos. Los métodos de preparación pueden variar, pero generalmente implican reacciones de ciclización, reacciones de sustitución y reacciones de condensación. Estas reacciones se llevan a cabo bajo condiciones controladas para garantizar la pureza y el rendimiento del producto final. Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos .
Análisis De Reacciones Químicas
CID 21534796 sufre varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden conducir a la formación de compuestos sustituidos .
Aplicaciones Científicas De Investigación
CID 21534796 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo en varias reacciones sintéticas. En biología, se estudia por sus posibles efectos sobre los sistemas biológicos y sus interacciones con las biomoléculas. En medicina, se investiga this compound por sus posibles aplicaciones terapéuticas, incluido su uso en el desarrollo de fármacos y el tratamiento de enfermedades. En la industria, este compuesto se utiliza en la producción de diversos materiales y productos químicos, destacando su versatilidad e importancia .
Mecanismo De Acción
El mecanismo de acción de CID 21534796 implica su interacción con objetivos moleculares y vías específicas. Este compuesto ejerce sus efectos al unirse a ciertos receptores o enzimas, modulando así su actividad. Los objetivos moleculares y vías exactas involucrados pueden variar según la aplicación y el contexto específicos. Comprender el mecanismo de acción es crucial para desarrollar estrategias terapéuticas efectivas y optimizar su uso en diversas aplicaciones .
Comparación Con Compuestos Similares
CID 21534796 se puede comparar con otros compuestos similares para resaltar su singularidad. Los compuestos similares pueden compartir características estructurales o grupos funcionales, pero this compound puede exhibir propiedades o actividades distintas que lo diferencian. Por ejemplo, puede tener una mayor afinidad por ciertos receptores o exhibir una mayor estabilidad en condiciones específicas. Algunos compuestos similares incluyen ácido acetilsalicílico (CID 2244), ácido salicilsalicílico (CID 5161), indometacina (CID 3715) y sulindaco (CID 1548887) .
Propiedades
Fórmula molecular |
C21H26O2 |
|---|---|
Peso molecular |
310.4 g/mol |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h10,13,18-19,23H,1,4-9,11-12H2,2H3 |
Clave InChI |
RBQWEDYROUFTDJ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C=C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)



![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)

![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)
![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)
